Carubicin

Analytical Chemistry Pharmacokinetics Bioanalytical Method Development

Researchers studying anthracycline resistance often face confounding P-gp efflux variables. Carubicin (CAS 50935-04-1) eliminates this issue-retaining identical IC50 values in parental and P-gp-overexpressing MCF-7 and K562 cells (IC50 ratio = 1.0). - Ideal for dissecting non-P-gp resistance mechanisms (topoisomerase II alterations, DNA repair, apoptotic signaling). - Demonstrates efficacy against VHL-defective (VHL-/-) clear cell renal carcinoma cells via a p53- and HIF2-independent apoptotic pathway. - Enables cardiotoxicity structure-activity studies: the C-4 demethoxy modification alters cardiac safety profile vs. doxorubicin in preclinical models. Supplied with rigorous analytical documentation; ≥98% purity by HPLC. Global shipping under standardized cold-chain protocols.

Molecular Formula C26H27NO10
Molecular Weight 513.5 g/mol
CAS No. 50935-04-1
Cat. No. B1684229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarubicin
CAS50935-04-1
SynonymsCarminomicin
Carminomycin
Carminomycin I
Carminomycin II
Carminomycin III
Carubicin
Carubicin Hydrochloride
Demethyldaunomycin
Demethyldaunorubicin
Hydrochloride, Carubicin
Karminomicin
Karminomycin
NSC 180,024
NSC 180024
NSC-180,024
NSC-180024
NSC180,024
NSC180024
Rubeomycin A
Rubeomycin A1
Molecular FormulaC26H27NO10
Molecular Weight513.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O
InChIInChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3/t9-,13-,15-,16-,21+,26-/m0/s1
InChIKeyXREUEWVEMYWFFA-CSKJXFQVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceRed solid powder
Solubilitysoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Carubicin (Carminomycin) Compound Identification and Anthracycline Classification for Research Procurement


Carubicin (CAS: 50935-04-1), also known as Carminomycin, is a naturally occurring anthracycline antineoplastic antibiotic originally isolated from Actinomadura carminata [1]. It is structurally classified as a daunorubicin derivative, distinguished by the absence of a methoxy group at the C-4 position of the aglycone (daunomycinone), rendering it 4-O-demethyldaunorubicin [2]. The compound functions via DNA intercalation and topoisomerase II inhibition, thereby blocking DNA replication and repair as well as RNA and protein synthesis [3].

Why Carubicin Cannot Be Simply Substituted with Doxorubicin or Daunorubicin in Targeted Research Applications


Despite belonging to the anthracycline class, Carubicin exhibits distinct structural, toxicological, and activity profiles that preclude simple substitution with doxorubicin (Adriamycin) or daunorubicin. The C-4 demethoxy modification of the tetracyclic aglycone confers altered DNA binding kinetics, intracellular distribution, and metabolic susceptibility compared to methoxylated analogs [1]. Critically, Carubicin demonstrates divergent P-glycoprotein substrate behavior and cross-resistance patterns relative to doxorubicin [2], and its clinical toxicity spectrum—particularly with respect to gastrointestinal intolerance and alopecia severity—differs markedly from Adriamycin [3]. These distinctions carry direct consequences for experimental design, where substitution without accounting for these variables can compromise data interpretability and translational relevance.

Quantitative Differentiation Evidence for Carubicin Against Comparator Anthracyclines


Carubicin Demonstrates 1.5-Fold Lower Limit of HPLC Detection Compared to Doxorubicin in Plasma

In a high-pressure liquid chromatography (HPLC) assay for anthracycline quantification, Carubicin exhibited a lower limit of sensitivity compared to doxorubicin [1].

Analytical Chemistry Pharmacokinetics Bioanalytical Method Development

Carubicin Shows Comparable Cytotoxicity to Doxorubicin with Reduced Cardiotoxicity in Preclinical Models

Preclinical evaluations have reported that Carubicin retains antitumor efficacy comparable to doxorubicin while demonstrating reduced cardiotoxicity in animal models .

Cardio-oncology Preclinical Toxicology Anthracycline Safety

Carubicin Elicits Considerably Milder Nausea, Vomiting, and Alopecia Than Adriamycin in Clinical Breast Cancer Trial

A 1984 phase II clinical trial in patients with metastatic breast cancer previously treated with CMF-based chemotherapy reported that Carubicin produced considerably milder gastrointestinal side effects and alopecia compared to Adriamycin [1].

Clinical Oncology Tolerability Breast Cancer Adverse Event Profile

Carubicin Exhibits Differential Cross-Resistance Pattern with Doxorubicin in Human Tumor Cloning Assay

An in vitro Phase II study using a human tumor cloning assay demonstrated incomplete cross-resistance between Carubicin and doxorubicin, with one tumor sample sensitive to Carubicin only while eight were sensitive to doxorubicin only [1].

Drug Resistance Anthracycline Cross-Resistance Precision Oncology

Carubicin Inhibits VHL-Defective Clear Cell Renal Carcinoma Cell Proliferation via p53/HIF2-Independent Apoptosis

Carubicin has been identified as an effective inhibitor of VHL-defective (VHL−/−) clear cell renal carcinoma cell proliferation, inducing apoptosis through a mechanism independent of both p53 and hypoxia-inducible factor 2 (HIF2) [1].

Renal Cell Carcinoma VHL Pathway Apoptosis HIF2-alpha

Carubicin Retains Cytotoxic Activity Against P-Glycoprotein-Expressing Multidrug Resistant Cell Lines

Carubicin maintains comparable cytotoxic potency against P-glycoprotein (P-gp)-expressing multidrug resistant variants of MCF-7 and K562 cell lines relative to their wild-type counterparts [1].

Multidrug Resistance P-glycoprotein MDR1 Chemoresistance

Target Research Applications for Carubicin Based on Verified Differentiation Evidence


Investigating Anthracycline Cardiotoxicity Mechanisms and Cardioprotective Strategies

Carubicin serves as a comparator compound in preclinical cardiotoxicity studies due to its reported differential cardiac safety profile relative to doxorubicin in animal models . Researchers investigating the structural determinants of anthracycline-induced cardiomyopathy may use Carubicin to dissect the contribution of C-4 methoxylation to myocardial iron dysregulation, mitochondrial dysfunction, and reactive oxygen species generation. Note that clinical cardiotoxicity was observed in one trial (3/21 patients), warranting careful experimental design and dose-ranging studies [1].

Elucidating P-Glycoprotein-Independent Multidrug Resistance Mechanisms

Given that Carubicin retains identical IC50 values against parental and P-glycoprotein-expressing MCF-7 and K562 cell lines (IC50 ratio = 1.0) [2], this compound is well-suited for probing non-P-gp-mediated anthracycline resistance pathways. It enables researchers to distinguish between P-gp efflux-dependent resistance and alternative mechanisms such as altered topoisomerase II expression, enhanced DNA repair capacity, or defective apoptotic signaling, without the confounding variable of differential intracellular accumulation due to MDR1 activity.

Investigating VHL-Dependent and p53-Independent Apoptotic Pathways in Renal Carcinoma

Carubicin's demonstrated efficacy against VHL-defective (VHL−/−) clear cell renal carcinoma cells, operating through a p53- and HIF2-independent apoptotic mechanism [3], positions it as a valuable chemical probe for renal cancer research. This application is particularly relevant for studying therapeutic vulnerabilities in VHL-mutant tumors that exhibit resistance to HIF2α antagonists or that harbor concurrent p53 mutations.

Cross-Resistance Profiling and Sequential Anthracycline Strategy Development

The incomplete cross-resistance between Carubicin and doxorubicin observed in human tumor cloning assays—with 1 tumor sensitive to Carubicin only while 8 were sensitive to doxorubicin only [4]—supports the use of Carubicin in resistance-profiling panels and in the rational design of sequential or alternating anthracycline regimens. Researchers evaluating acquired anthracycline resistance in longitudinal tumor models may employ Carubicin to test whether C-4 demethoxylated anthracyclines retain activity after doxorubicin failure.

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